3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Overview
Description
3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylethoxy group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl acetic acid, 2-hydroxyacetophenone, and phenylacetic acid.
Condensation Reaction: The initial step involves the condensation of 4-chlorophenyl acetic acid with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the chromen-2-one core structure.
Esterification: The final step involves the esterification of the chromen-2-one derivative with phenylacetic acid in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a chromen-2-one core.
Warfarin: An anticoagulant with a similar chromen-2-one structure.
Flavonoids: A class of compounds with similar structural features and biological activities.
Uniqueness
3-(4-chlorophenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to the presence of both chlorophenyl and phenylethoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-phenacyloxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO4/c24-18-9-6-15(7-10-18)20-12-17-8-11-19(13-22(17)28-23(20)26)27-14-21(25)16-4-2-1-3-5-16/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOEZHYVLJZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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